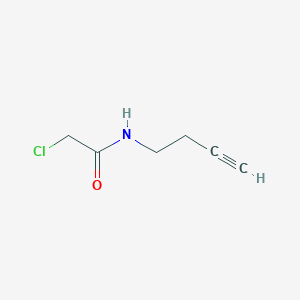
N-(but-3-yn-1-yl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(but-3-yn-1-yl)-2-chloroacetamide: is an organic compound characterized by the presence of a chloroacetamide group attached to a but-3-yn-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)-2-chloroacetamide typically involves the reaction of but-3-yn-1-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an anhydrous solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety measures are in place to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions: N-(but-3-yn-1-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: The alkyne group can participate in cyclization reactions to form heterocyclic compounds
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-(but-3-yn-1-yl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioorthogonal labeling techniques.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The specific mechanism of action for N-(but-3-yn-1-yl)-2-chloroacetamide depends on its application. In general, the compound can act as an electrophile due to the presence of the chloroacetamide group, which can react with nucleophiles in biological systems. The alkyne group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with other molecules.
Comparación Con Compuestos Similares
But-3-yn-1-ol: A terminal acetylenic compound with a hydroxy group.
N-(but-3-yn-1-yl)hydroxylamine hydrochloride: A related compound with a hydroxylamine group.
Glycine, 2-cyclohexyl-N-(but-3-yn-1-yl)oxycarbonyl-, nonyl ester: A compound with a similar alkyne group but different functional groups .
Propiedades
Número CAS |
1236764-38-7 |
|---|---|
Fórmula molecular |
C6H8ClNO |
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
N-but-3-ynyl-2-chloroacetamide |
InChI |
InChI=1S/C6H8ClNO/c1-2-3-4-8-6(9)5-7/h1H,3-5H2,(H,8,9) |
Clave InChI |
ZRHSBXZSAMENDQ-UHFFFAOYSA-N |
SMILES canónico |
C#CCCNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)

![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
amine dihydrochloride](/img/structure/B13453622.png)
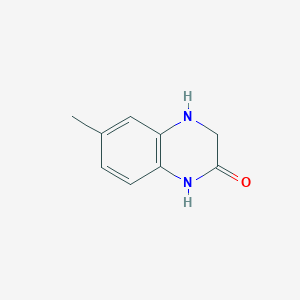
![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
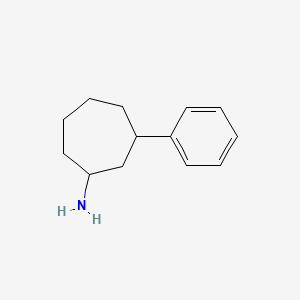

![7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13453637.png)
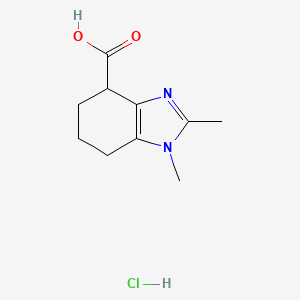
![6,6-Dimethylspiro[2.3]hexan-4-amine hydrochloride](/img/structure/B13453651.png)
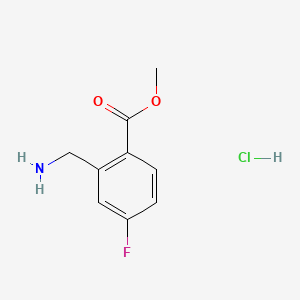
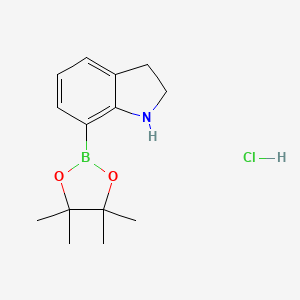
![1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid](/img/structure/B13453665.png)
